2-Sec-butylpyrazine

Sensory Science Flavor Chemistry Analytical Olfactometry

2-Sec-butylpyrazine (CAS 124070-52-6) is an alkyl-substituted pyrazine, a class of heterocyclic aromatic organic compounds. It is characterized by a six-membered ring containing two nitrogen atoms, with a sec-butyl group attached at the 2-position.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 124070-52-6
Cat. No. B046548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Sec-butylpyrazine
CAS124070-52-6
Synonyms2-SEC-BUTYLPYRAZINE
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCCC(C)C1=NC=CN=C1
InChIInChI=1S/C8H12N2/c1-3-7(2)8-6-9-4-5-10-8/h4-7H,3H2,1-2H3
InChIKeyNFFQZEXYZVZKNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Sec-butylpyrazine (CAS 124070-52-6): Technical Profile and Baseline Properties


2-Sec-butylpyrazine (CAS 124070-52-6) is an alkyl-substituted pyrazine, a class of heterocyclic aromatic organic compounds. It is characterized by a six-membered ring containing two nitrogen atoms, with a sec-butyl group attached at the 2-position [1]. Its molecular formula is C8H12N2, with a molecular weight of 136.19 g/mol . It is typically encountered as a colorless to pale yellow liquid with a distinct earthy, nutty, and roasted odor . Key physicochemical properties, such as a boiling point of 191.4±20.0 °C, vapor pressure of 0.7±0.4 mmHg at 25°C, and a calculated LogP of 1.59, define its behavior as a volatile, moderately lipophilic compound [2]. These baseline characteristics form the foundation for understanding its unique application profile compared to its structural analogs.

2-Sec-butylpyrazine (CAS 124070-52-6): Why Simple Substitution with In-Class Analogs Fails


Generic substitution with other alkylpyrazines is not scientifically justified due to the extreme sensitivity of olfactory perception to subtle structural changes. Even a minor alteration, such as the branching of the alkyl side chain (e.g., n-butyl vs. sec-butyl vs. isobutyl), can shift the compound's odor threshold by orders of magnitude and fundamentally change its aroma character [1][2]. This is because the human odorant receptor binding site has strict steric requirements [2]. Consequently, substituting a sec-butyl moiety for an n-butyl or isobutyl group results in a different compound with a different odor threshold, vapor pressure, and ultimately, a different sensory impact in the final application. This non-interchangeability necessitates the procurement of the exact compound specified by the formulation.

Quantitative Evidence for Differentiating 2-Sec-butylpyrazine (CAS 124070-52-6) from Closest Analogs


Odor Threshold Difference Between 2-Sec-butylpyrazine and 2-Isobutyl-3-methylpyrazine

2-Sec-butylpyrazine has a reported odor detection threshold in water estimated at 0.001 ppb (1 ng/L), which is comparable to the potent aroma compound geosmin . In contrast, the related pyrazine derivative 2-isobutyl-3-methylpyrazine has a reported threshold of 0.000002 mg/L (0.002 ppb) in water [1]. This suggests that 2-sec-butylpyrazine is a similarly highly potent odorant, but with a slightly higher (less sensitive) threshold than its 3-methyl-substituted analog. This data underscores the critical impact of alkyl substitution patterns on odor potency, a key factor for formulators.

Sensory Science Flavor Chemistry Analytical Olfactometry

Comparative Boiling Point and Vapor Pressure Differences Between 2-Sec-butylpyrazine and 2-Butylpyrazine

The physical properties of 2-sec-butylpyrazine are distinct from its linear isomer, 2-butylpyrazine. The sec-butyl derivative has a predicted boiling point range of 191.4±20.0 °C and a vapor pressure of 0.7±0.4 mmHg at 25°C . In contrast, 2-butylpyrazine has a reported boiling point of 194-195 °C . This difference in vapor pressure and boiling point, although modest, is a direct consequence of the branched (sec-butyl) versus linear (n-butyl) structure and can influence the compound's evaporation rate during high-temperature food processing (e.g., baking, extrusion) and its stability in formulations.

Physical Chemistry Process Engineering Formulation Science

Retention Index as a Key Differentiator for GC-MS Identification of 2-Sec-butylpyrazine Isomers

Due to the near-identical mass spectra of many alkylpyrazine isomers, unambiguous identification requires the use of gas chromatographic retention indices (RIs). A 2019 study in the Journal of Chromatography A provides a comprehensive and curated set of RI values for 56 alkylpyrazines on four different GC stationary phases (DB-1, ZB-5MS, DB-624, and ZB-WAXplus) [1]. This resource allows a laboratory to reliably differentiate 2-sec-butylpyrazine from its isomers (e.g., 2-butylpyrazine, 2-isobutylpyrazine) and other alkylpyrazines, ensuring accurate quantification and quality control. Without access to this compound-specific RI data, misidentification and analytical errors are highly probable [1].

Analytical Chemistry Gas Chromatography Quality Control

Targeted Application Scenarios for 2-Sec-butylpyrazine (CAS 124070-52-6) Based on Differentiated Evidence


High-Heat Process Flavor Formulations (e.g., Baking, Roasting, Extrusion)

Based on its distinct vapor pressure and boiling point profile compared to its n-butyl isomer [1], 2-sec-butylpyrazine is a superior choice for applications involving high-temperature processing. Its lower boiling point and specific volatility ensure a well-timed aroma release during the cooking process, creating the desired roasted, nutty, and earthy notes in products like baked goods, roasted nuts, and snack foods. Substituting this with the less volatile 2-butylpyrazine could result in an imbalanced flavor profile where the intended top-notes are either lost or persist past their intended point in the consumer's experience.

Precision Flavor Reconstitution and Natural-Identical Formulations

For flavor houses aiming to precisely recreate the complex aroma of roasted foods like coffee, cocoa, and grilled meats, the exact compound identity is paramount. The evidence that minor structural changes in alkylpyrazines lead to drastic differences in odor threshold and character [1][2] means that only the specific compound, 2-sec-butylpyrazine, will provide the targeted earthy and roasted nuance. Its inclusion is based on analytical data showing its presence in target food matrices, and any deviation in alkyl chain branching (e.g., to isobutyl or n-butyl) would introduce an 'off-note' or the wrong odor intensity, undermining the authenticity of the final flavor.

Analytical Standard for Quality Control and Research Laboratories

Given the significant challenge in differentiating alkylpyrazine isomers by mass spectrometry alone [1], a high-purity standard of 2-sec-butylpyrazine is an indispensable procurement item for analytical laboratories. Its use as a reference standard, coupled with validated gas chromatographic retention index data [1], is the only scientifically defensible method for the unambiguous identification and quantification of this compound in complex food, beverage, and environmental samples. This ensures data integrity, supports regulatory compliance, and is essential for accurate academic and industrial research on pyrazine chemistry.

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